m-Fluoro-di-(2-chloroethyl)-benzylamine
Description
m-Fluoro-di-(2-chloroethyl)-benzylamine is a benzylamine derivative featuring a fluorine atom in the meta position of the aromatic ring and two 2-chloroethyl substituents attached to the benzylamine nitrogen.
Properties
CAS No. |
1542-44-5 |
|---|---|
Molecular Formula |
C11H14Cl2FN |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(3-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2FN/c12-4-6-15(7-5-13)9-10-2-1-3-11(14)8-10/h1-3,8H,4-7,9H2 |
InChI Key |
KBAYQRXDWMAVEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CN(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN(CCCl)CCCl |
Appearance |
Solid powder |
Other CAS No. |
1542-44-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Fluoro-DCBA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of m-Fluoro-di-(2-chloroethyl)-benzylamine, we compare it to benzylamine derivatives with analogous functional groups or substitution patterns. Key compounds and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of this compound with Analogues
| Compound Name | Structural Features | Reactivity/Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| 2-Chloro-5-fluorobenzylamine | Chloro and fluoro substituents at positions 2 and 5 on the benzyl ring | Exhibits distinct reactivity in nucleophilic substitutions due to electron-withdrawing effects of halogens | Lacks chloroethyl groups; substitution pattern (2-Cl, 5-F) differs from meta-fluoro in target. |
| Tris(2-chlorobenzyl)amine | Three 2-chlorobenzyl groups attached to a central nitrogen | High steric hindrance; used in catalysis or polymer synthesis due to bulky substituents | Contains chlorobenzyl (not chloroethyl) groups; lacks fluorine. |
| 2-Fluoro-3-(trifluoromethoxy)benzylamine | Fluoro and trifluoromethoxy groups at positions 2 and 3 | Enhanced lipophilicity and metabolic stability due to trifluoromethoxy group | Substitution pattern (2-F, 3-OCF₃) differs; no chloroethyl groups. |
| 5-Fluoro-2-(2-methoxyethoxy)-benzylamine | Fluoro at position 5; methoxyethoxy group at position 2 | Improved solubility compared to non-polar analogues; used in CNS-targeting drug candidates | Ethylene glycol side chain instead of chloroethyl groups; fluorine position differs. |
| Benzyl-[1-(4-methoxyphenyl)ethyl]amine | Benzyl and 4-methoxyphenylethyl groups attached to nitrogen | Exhibits serotoninergic activity due to methoxyphenyl substitution | Methoxy group on phenyl ring; lacks halogens and chloroethyl substituents. |
Key Insights from Comparison
Substitution Patterns: The meta-fluoro substituent in this compound likely directs electrophilic reactions to the para position, similar to other meta-substituted benzylamines .
Chloroethyl groups may act as leaving groups in nucleophilic substitutions, a property absent in compounds like Benzyl-[1-(4-methoxyphenyl)ethyl]amine .
Biological Implications :
- The combination of fluoro and chloroethyl groups may synergize to enhance cytotoxicity, as seen in fluorinated alkylating agents like chlorambucil .
- Compared to 5-Fluoro-2-(2-methoxyethoxy)-benzylamine , the target compound’s reduced polarity (due to chloroethyl groups) might limit blood-brain barrier penetration but improve tissue retention.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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